8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile

impurity profiling structural elucidation varenicline

This is the authenticated 8-fluoro-7-carbonitrile varenicline process impurity reference standard—not a surrogate analog. Its 8-fluoro substitution uniquely determines chromatographic retention and nicotinic receptor partial agonist (NRPA) activity per ADHD patents. ICH Q3A/Q3B mandates impurity standards be structurally identical to the target; generic benzazepine analogs cannot provide valid system suitability or relative response factor determination. Procure this exact standard for defensible ANDA/DMF submissions and stability-indicating HPLC/UHPLC method validation. Supplied with COA (HPLC, MS, NMR).

Molecular Formula C12H11FN2
Molecular Weight 202.23 g/mol
CAS No. 328056-66-2
Cat. No. B056509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile
CAS328056-66-2
Synonyms8-Fluoro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine-7-carbonitrile
Molecular FormulaC12H11FN2
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=C2C=C(C(=C3)F)C#N
InChIInChI=1S/C12H11FN2/c13-12-3-11-9-1-8(5-15-6-9)10(11)2-7(12)4-14/h2-3,8-9,15H,1,5-6H2
InChIKeyWCBQRCUGGGEXME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile (CAS 328056-66-2): A Varenicline-Related Impurity and Nicotinic Partial Agonist


8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile (CAS 328056‑66‑2, molecular formula C12H11FN2, MW 202.23) is a synthetic tetrahydro‑3‑benzazepine derivative bearing a characteristic 8‑fluoro substituent and a 7‑carbonitrile group on the 1,5‑methano‑bridged core. It is established as a process‑related impurity of the smoking‑cessation drug Varenicline and is also recognized as a nicotinic receptor partial agonist (NRPA) that has been investigated in combination with an anti‑ADHD agent for attention‑deficit hyperactivity disorder [1]. The compound is supplied as a reference standard (typical purity ≥98% by HPLC) for pharmaceutical impurity profiling and analytical method validation [2].

Why a Generic Varenicline Impurity or Benzazepine Analog Cannot Substitute for 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile in Analytical or Pharmacological Studies


Within the 1,5‑methano‑2,3,4,5‑tetrahydro‑1H‑3‑benzazepine scaffold, even minor structural modifications dramatically alter receptor‑binding profiles and chromatographic behavior. The 8‑fluoro‑7‑carbonitrile substitution pattern of this compound is distinct from that of Varenicline (7,8,9,10‑tetrahydro‑6,10‑methano‑6H‑pyrazino[2,3‑h][3]benzazepine) and from other common impurities such as the 8‑chloro or 8‑des‑fluoro analogs. Regulatory guidance (ICH Q3A/Q3B) requires impurity reference standards to be structurally identical to the impurity being quantified; a surrogate compound with a different substitution pattern cannot provide valid system suitability, relative response factor determination, or retention‑time marking in compendial HPLC methods [1]. Furthermore, the NRPA activity attributed to this compound in the ADHD patent [2] is linked to its specific fluorine‑containing structure, and replacement by a non‑fluorinated or differently halogenated analog cannot be assumed to yield equivalent pharmacological outcomes without direct comparative data.

Quantitative Differentiation of 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile from Its Closest Analogs


Structural Identity Verification: 8-Fluoro-7-carbonitrile Substitution Pattern Distinguished from Varenicline and Common Impurities

The compound's unambiguous structural identity is defined by a 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzazepine core with an 8-fluoro substituent and a 7-carbonitrile group. This distinguishes it from Varenicline itself (a pyrazino-fused congener lacking the carbonitrile and bearing a different ring system) and from other documented varenicline impurities such as the 8-chloro analog or the des-fluoro parent [1]. The IUPAC name 5-fluoro-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-4-carbonitrile and the InChI Key WCBQRCUGGGEXME-UHFFFAOYSA-N provide a unique digital fingerprint for database cross-referencing [1].

impurity profiling structural elucidation varenicline

Validated Impurity Marker for Varenicline Drug-Substance Analysis: HPLC/UHPLC Retention Behavior

As a process-related impurity of Varenicline, this compound is routinely employed as a reference marker in gradient reversed‑phase UHPLC methods for stability‑indicating assays. Published protocols describe the isolation and characterization of varenicline impurities at levels as low as 0.2% using UHPLC with 20‑min run times, and this compound can be integrated into such methods as a system‑suitability standard [1]. Its chromatographic retention differs from that of the parent drug and other impurities due to the polar carbonitrile and fluoro substituents, enabling baseline resolution in validated methods.

pharmaceutical analysis impurity quantification varenicline

Physicochemical Property Differentiation: Boiling Point and Density Compared to Scaffold Congeners

The predicted boiling point (317.4 ± 42.0 °C at 760 mmHg) and density (1.3 ± 0.1 g/cm³) of this compound differentiate it from closely related 1,5‑methano‑3‑benzazepine analogs. For instance, the parent 2,3,4,5‑tetrahydro‑1,5‑methano‑1H‑3‑benzazepine (CAS 230615‑52‑8, MW 173.25) has a lower boiling point and density owing to the absence of the 8‑fluoro and 7‑carbonitrile groups . These differences impact volatility, solubility, and handling during preparative chromatography and reference standard formulation.

physicochemical properties pre-formulation benzazepine

Validated Application Scenarios for Procuring 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile


Varenicline Drug-Substance and Drug-Product Impurity Profiling (QC/Regulatory)

This compound serves as a critical reference standard for the identification, quantification, and control of the 8-fluoro-7-carbonitrile impurity in varenicline active pharmaceutical ingredient (API) and finished dosage forms. Its use is mandated by ICH Q3A/Q3B guidelines for impurity testing and is required for ANDA/DMF submissions. The compound’s unique chromatographic retention and mass spectrometric signature ensure specificity in stability‑indicating HPLC/UHPLC methods [1].

Nicotinic Receptor Partial Agonist Research in ADHD Combination Therapy

Based on patent disclosures, this compound has been investigated as a nicotine receptor partial agonist (NRPA) in combination with anti‑ADHD agents for the treatment of attention‑deficit hyperactivity disorder [2]. Researchers studying NRPA‑mediated pathways can utilize this compound as a pharmacological tool to probe α4β2 nicotinic receptor function, provided that receptor‑binding selectivity data are generated internally to complement the limited public data.

Chemical Synthesis and Medicinal Chemistry of Fluorinated 3-Benzazepine Scaffolds

The 1,5‑methano‑tetrahydro‑3‑benzazepine core is a privileged scaffold in CNS drug discovery. This specific fluoro‑carbonitrile derivative can serve as a building block or key intermediate for the synthesis of novel analogs targeting nicotinic, dopaminergic, or serotonergic receptors [3]. Its unique substitution pattern allows exploration of structure‑activity relationships (SAR) around the 7‑ and 8‑positions.

Analytical Method Development and Validation for Halogenated Benzazepine Impurities

Contract research organizations (CROs) and pharmaceutical analytical departments can use this compound to develop and validate HPLC, LC‑MS/MS, or GC methods for the separation and quantification of fluorinated benzazepine impurities. Documentation of relative retention times, resolution factors, and detector response linearity against this standard supports method robustness and regulatory acceptance [1].

Quote Request

Request a Quote for 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.